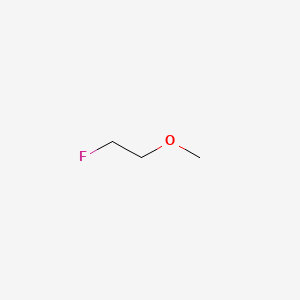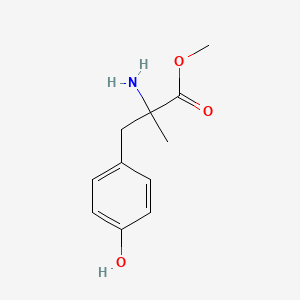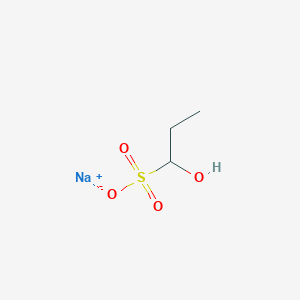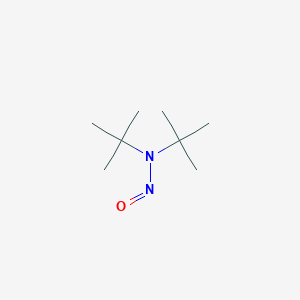
N-Nitroso-ditertbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-ditertbutylamine is a chemical compound with the molecular formula C8H18N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Nitroso-ditertbutylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with tert-butyl nitrite at ambient temperature, leading to the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite as a nitrosating agent is common due to its efficiency and stability under industrial conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-ditertbutylamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-Nitroso-ditertbutylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other nitrosamines and related compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Used in the production of rubber and other industrial materials where nitrosamines are required.
Mécanisme D'action
The mechanism of action of N-Nitroso-ditertbutylamine involves the interaction of the nitroso group with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the modification of proteins, DNA, and other cellular components, potentially leading to biological effects such as mutagenicity and carcinogenicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiisopropylamine
- N-Nitrosodipropylamine
- N-Nitrosodibutylamine
- N-Nitrosopiperidine
- N-Nitrosopyrrolidine
- N-Nitrosomorpholine
Uniqueness
N-Nitroso-ditertbutylamine is unique due to its specific structure, which includes two tert-butyl groups. This structural feature influences its reactivity and stability compared to other nitrosamines. The presence of bulky tert-butyl groups can also affect its interactions with biological molecules and its overall chemical behavior .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
N,N-ditert-butylnitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)10(9-11)8(4,5)6/h1-6H3 |
Clé InChI |
TXXLGIQMTZNKPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C(C)(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



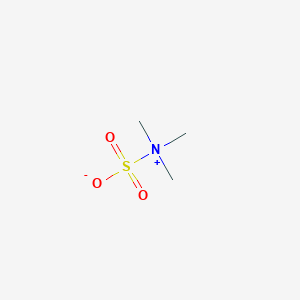
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
